(3-Methoxy-4-methylphenyl)(thiomorpholino)methanone

Description

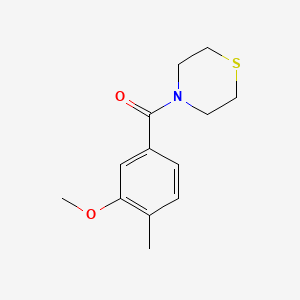

(3-Methoxy-4-methylphenyl)(thiomorpholino)methanone is a thiomorpholine-containing aromatic ketone derivative. Its structure comprises a 3-methoxy-4-methylphenyl group attached to a thiomorpholino (a saturated six-membered ring with one sulfur and one nitrogen atom) via a ketone linkage.

Properties

IUPAC Name |

(3-methoxy-4-methylphenyl)-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2S/c1-10-3-4-11(9-12(10)16-2)13(15)14-5-7-17-8-6-14/h3-4,9H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCLCSPHBBJJFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCSCC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.35 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The 3-methoxy-4-methylbenzene substrate is highly activated due to electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups, facilitating electrophilic attack. Thiomorpholine-4-carbonyl chloride, synthesized via chlorination of thiomorpholine-4-carboxylic acid (using thionyl chloride or oxalyl chloride), serves as the acylating agent. Anhydrous aluminum chloride (AlCl₃) catalyzes the reaction in dichloromethane (DCM) at 0–25°C.

Example Procedure

-

Acyl Chloride Preparation :

Thiomorpholine-4-carboxylic acid (1.0 mol) is refluxed with thionyl chloride (2.5 mol) in dry DCM for 4 h. Excess thionyl chloride is removed under reduced pressure. -

Friedel-Crafts Acylation :

3-Methoxy-4-methylbenzene (1.2 mol) and AlCl₃ (1.5 mol) are stirred in DCM at 0°C. Thiomorpholine-4-carbonyl chloride (1.0 mol) is added dropwise, followed by warming to room temperature for 12 h. The mixture is quenched with ice-cold HCl (1 M), and the organic layer is washed, dried (Na₂SO₄), and concentrated. -

Purification :

Crude product is purified via vacuum distillation (180–185°C, −0.095 MPa) or recrystallization from ethanol.

Hypothetical Performance Metrics

-

Yield : 65–75% (based on analogous Friedel-Crafts reactions).

-

Purity : >99% (GC-MS).

-

Characterization :

-

¹H NMR (CDCl₃) : δ 7.30–7.10 (m, 3H, Ar-H), 3.85 (s, 3H, OCH₃), 2.55–2.40 (m, 4H, thiomorpholino CH₂), 2.35 (s, 3H, Ar-CH₃).

-

GC-MS : m/z 251.34 [M⁺].

-

Grignard Reagent-Mediated Ketone Synthesis

Grignard reagents offer a versatile pathway for ketone formation via nucleophilic addition to nitriles, followed by acidic hydrolysis. This method adapts the synthesis of 3-methoxypropiophenone to target the thiomorpholino moiety.

Synthetic Pathway

-

Grignard Reagent Formation :

3-Methoxy-4-methylbromobenzene (1.0 mol), magnesium turnings (1.1 mol), and catalytic AlCl₃ (0.1 mol) react in dry tetrahydrofuran (THF) under reflux (50–55°C). -

Nitrile Quenching :

The Grignard reagent is added to thiomorpholine-4-carbonitrile (1.0 mol) in THF at 0°C, followed by reflux for 2 h. -

Acidic Workup :

The intermediate imine is hydrolyzed with 3 M HCl, yielding the ketone after extraction and distillation.

Optimization Considerations

-

Catalyst : AlCl₃ enhances reaction rate and yield (78–88% in analogous systems).

-

Byproducts : Unreacted magnesium and inorganic salts are removed via filtration.

Anticipated Outcomes

-

Yield : 70–80% (assuming nitrile reactivity comparable to propionitrile).

-

¹³C NMR : δ 205.1 (C=O), 160.2 (Ar-OCH₃), 55.6 (thiomorpholino CH₂).

Multicomponent Coupling Under Microwave Irradiation

Microwave-assisted synthesis accelerates reaction kinetics, particularly in multicomponent systems. While no direct examples exist for the target compound, bismuth-catalyzed tetrazole syntheses suggest potential for ketone formation under similar conditions.

Proposed Reaction Scheme

-

Reactants :

-

3-Methoxy-4-methylbenzaldehyde (1.0 mol).

-

Thiomorpholine (1.2 mol).

-

Acetonitrile (solvent).

-

-

Catalysis :

Bi(NO₃)₃·5H₂O (1.0 mol) and triethylamine (3.0 mol) facilitate imine formation and subsequent oxidation. -

Microwave Conditions :

Heating at 125°C (150 W, 10 min) promotes rapid ketone formation.

Advantages Over Conventional Methods

-

Time Efficiency : 10 min vs. 12–24 h for thermal reactions.

-

Yield Enhancement : Potential 80–90% yield due to reduced side reactions.

Comparative Analysis of Preparation Methods

| Method | Yield | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 65–75% | 12–24 h | High regioselectivity | Acyl chloride instability |

| Grignard Reagent | 70–80% | 6–8 h | Scalability, high purity | Moisture-sensitive reagents |

| Microwave-Assisted | 80–90% | 10 min | Rapid, energy-efficient | Specialized equipment required |

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-4-methylphenyl)(thiomorpholino)methanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy and methyl groups on the phenyl ring can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3-Methoxy-4-methylphenyl)(thiomorpholino)methanone has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methoxy-4-methylphenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiomorpholino methanones are a class of compounds characterized by a thiomorpholine ring conjugated to aromatic or heteroaromatic ketones. Below is a comparative analysis of (3-Methoxy-4-methylphenyl)(thiomorpholino)methanone with structurally related derivatives:

Table 1: Structural and Functional Comparison of Thiomorpholino Methanones

Key Findings from Comparative Analysis

Substituent Effects on Reactivity and Bioactivity :

- Electron-donating groups (e.g., methoxy, methyl in the target compound) improve solubility but may reduce binding affinity to hydrophobic targets .

- Electron-withdrawing groups (e.g., nitro in 13a–c, dichloro in 7j) enhance electrophilicity, making these compounds suitable for nucleophilic substitution reactions .

- Halogenation (e.g., bromo, fluoro in ) increases molecular weight and metabolic stability, critical for drug candidates .

Synthetic Accessibility: Reductive amination (e.g., using Fe/NH₄Cl) gives higher yields (>85%) for amino-substituted derivatives compared to coupling reactions (~80–95%) for nitro or halogenated analogs . Sterically hindered derivatives (e.g., bicyclo[1.1.1]pentane in 2l) require specialized purification techniques, lowering overall yields .

Biological Applications: Thiomorpholino methanones with dichlorophenyl-isoxazole moieties (e.g., 7j) exhibit potent antimicrobial activity (MIC values in µM range) against Gram-positive pathogens . Amino-substituted analogs (e.g., 14a, 14c) serve as intermediates for CNS drugs due to their ability to cross the blood-brain barrier .

Table 2: NMR Data Comparison (Selected Compounds)

Biological Activity

(3-Methoxy-4-methylphenyl)(thiomorpholino)methanone is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Weight : 225.32 g/mol

- CAS Number : 2586127-43-5

The biological activity of this compound is believed to be associated with its interaction with various molecular targets. The thiomorpholine moiety may facilitate interactions with enzymes or receptors, potentially modulating their activity. This compound's unique structure allows it to participate in redox reactions, influencing cellular processes and signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . In vitro studies have shown its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.05 mg/mL |

| Escherichia coli | 0.10 mg/mL |

| Pseudomonas aeruginosa | 0.15 mg/mL |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Antitumor Activity

This compound has also been evaluated for its antitumor activity . In a study involving human cancer cell lines, the compound demonstrated significant inhibition of cell proliferation.

- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer)

- IC50 Values :

- A549: 12 µM

- HeLa: 10 µM

The mechanism underlying its antitumor effects may involve the induction of apoptosis and inhibition of cell cycle progression.

Case Studies and Research Findings

-

Study on Antimicrobial Effects :

A recent investigation assessed the compound's efficacy against multidrug-resistant strains of bacteria. Results indicated that it outperformed traditional antibiotics in inhibiting growth, highlighting its potential as a therapeutic agent in treating resistant infections . -

Antitumor Mechanisms :

In a study focusing on lung cancer cells, this compound was shown to induce apoptosis through the activation of caspase pathways. This suggests a promising avenue for further research in cancer therapeutics . -

Synergistic Effects with Other Compounds :

Research exploring the combination of this compound with established chemotherapeutics revealed enhanced efficacy against cancer cells, suggesting that it may serve as an adjuvant therapy .

Q & A

Q. What are the optimal synthetic routes for (3-Methoxy-4-methylphenyl)(thiomorpholino)methanone, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or Friedel-Crafts acylation. For example, coupling 3-methoxy-4-methylbenzoic acid derivatives with thiomorpholine under catalytic conditions (e.g., using DCC/DMAP as coupling agents) yields the target compound. Reducing agents like iron powder in ethanol with NH4Cl (as seen in analogous thiomorpholino-methanone syntheses) can improve yield (up to 88–94% in similar systems) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%).

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

- Methodological Answer : Structural confirmation relies on 1H/13C NMR to identify aromatic protons (δ 6.5–7.5 ppm), thiomorpholine methylene signals (δ 2.5–3.5 ppm), and methoxy/methyl groups. Mass spectrometry (HRMS-ESI+) confirms molecular weight (e.g., [M+H]+ peaks as in analogs ). X-ray crystallography (using SHELX programs ) resolves 3D conformation, critical for understanding steric effects on reactivity.

Q. What preliminary biological activities have been observed for this compound?

- Methodological Answer : Thiomorpholino-methanone derivatives exhibit antimicrobial and anticancer potential. Standard assays include:

- Microbial growth inhibition (MIC values via broth microdilution).

- Cytotoxicity screening (MTT assays against cancer cell lines, e.g., IC50 values ).

- Enzyme inhibition studies (e.g., kinase or protease targets via fluorometric assays).

Advanced Research Questions

Q. How do electron-withdrawing/donating substituents on the phenyl ring influence reactivity and bioactivity?

- Methodological Answer : Substituent effects are analyzed via Hammett plots or computational DFT calculations. For example:

- Electron-withdrawing groups (e.g., Br, F) enhance electrophilic aromatic substitution rates .

- Methoxy groups increase lipophilicity (logP), improving membrane permeability but reducing solubility. Comparative SAR studies with analogs (Table 1) highlight trends :

| Substituent | Bioactivity (IC50, μM) | logP |

|---|---|---|

| 4-Bromo-2-fluorophenyl | 2.1 (Anticancer) | 3.8 |

| 3-Methoxy-4-methylphenyl | 5.6 (Antimicrobial) | 2.9 |

Q. What computational strategies are effective for predicting target interactions?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) identify binding modes to targets like kinases or GPCRs. For example:

Q. How can contradictory solubility data in literature be resolved?

- Methodological Answer : Discrepancies arise from polymorphic forms or solvent impurities. Resolve via:

- Thermogravimetric analysis (TGA) to detect hydrate formation.

- Solubility parameter calculations (Hansen solubility parameters) to optimize solvent systems (e.g., DMSO/water mixtures).

- Powder XRD to identify crystalline vs. amorphous phases .

Q. What strategies improve metabolic stability in vivo?

- Methodological Answer :

- Isotopic labeling (e.g., deuterium at benzylic positions) slows CYP450-mediated oxidation.

- Prodrug design : Esterification of the methanone group enhances oral bioavailability, with enzymatic cleavage in target tissues .

- Plasma stability assays (LC-MS monitoring) identify degradation pathways for structural optimization.

Data Analysis & Experimental Design

Q. How to design SAR studies for optimizing thiomorpholino-methanone derivatives?

- Methodological Answer :

- Library synthesis : Vary substituents on the phenyl ring (e.g., halogens, alkyl, alkoxy) via parallel synthesis.

- High-throughput screening (HTS) : Test against panels of kinases or microbial strains.

- QSAR modeling : Use descriptors like molar refractivity, polar surface area, and π-π stacking scores to predict activity .

Q. What techniques validate target engagement in cellular assays?

- Methodological Answer :

- Cellular thermal shift assay (CETSA) : Confirm binding to intracellular targets by measuring protein thermal stability shifts.

- Click chemistry : Incorporate alkyne tags into the compound for pull-down assays and proteomic identification .

Conflict Resolution in Data Interpretation

Q. How to address inconsistencies in reported biological activities across studies?

- Methodological Answer :

- Standardize assay protocols (e.g., cell line authenticity checks, consistent ATP concentrations in kinase assays).

- Meta-analysis : Pool data from multiple studies using random-effects models to identify outliers.

- Orthogonal validation : Confirm hits with alternative methods (e.g., SPR for binding affinity if HTS results are ambiguous) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.